molecular formula C30H20N10O11S B12685390 2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid CAS No. 85959-46-2

2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid

Katalognummer: B12685390
CAS-Nummer: 85959-46-2
Molekulargewicht: 728.6 g/mol
InChI-Schlüssel: LACCTZFLEKWPTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid is a complex organic compound with the molecular formula C30H20N10O11S. It is known for its vibrant color properties, making it a significant compound in the dye industry. The compound is characterized by its azo groups, which are responsible for its chromophoric properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with 2,6-dihydroxybenzene. The reaction conditions often require acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically target the azo groups, converting them into amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the textile industry as a dye.

Wirkmechanismus

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity or structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Bis((2,6-dihydroxy-3-((4-methylphenyl)azo)phenyl)azo)benzenesulphonic acid
  • 2,4-Bis((2,6-dihydroxy-3-((4-chlorophenyl)azo)phenyl)azo)benzenesulphonic acid

Uniqueness

2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid is unique due to the presence of nitro groups, which enhance its chromophoric properties and make it more effective as a dye compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

85959-46-2

Molekularformel

C30H20N10O11S

Molekulargewicht

728.6 g/mol

IUPAC-Name

2,4-bis[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C30H20N10O11S/c41-24-12-10-21(34-31-16-1-6-19(7-2-16)39(45)46)29(43)27(24)37-33-18-5-14-26(52(49,50)51)23(15-18)36-38-28-25(42)13-11-22(30(28)44)35-32-17-3-8-20(9-4-17)40(47)48/h1-15,41-44H,(H,49,50,51)

InChI-Schlüssel

LACCTZFLEKWPTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)N=NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=CC(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.